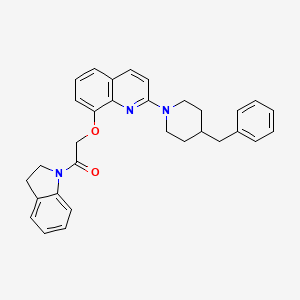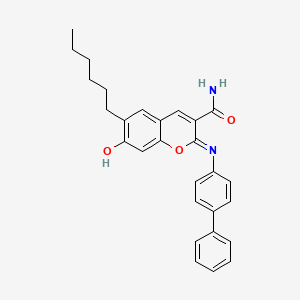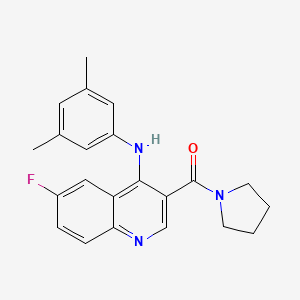![molecular formula C20H15FN2O2S B2443805 1-[(4-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326905-62-7](/img/structure/B2443805.png)
1-[(4-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(4-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry. These include a thieno[3,2-d]pyrimidine core, a fluorophenyl group, and a methylphenyl group .
Molecular Structure Analysis
The thieno[3,2-d]pyrimidine core of the molecule is a bicyclic system containing a thiophene (a five-membered ring with one sulfur atom) fused to a pyrimidine (a six-membered ring with two nitrogen atoms). The fluorophenyl and methylphenyl groups are likely to influence the electronic properties of the molecule and may enhance its ability to interact with biological targets .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidines, like other heterocyclic compounds, can undergo a variety of chemical reactions. The exact reactions would depend on the reaction conditions and the other functional groups present on the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s lipophilicity (fat-solubility), which could influence its absorption and distribution in the body .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
1-[(4-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a compound belonging to the thienopyrimidine family, which has been explored for various biological activities due to its unique chemical structure. The synthesis of thienopyrimidine derivatives, including those related to 1-[(4-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione, often involves cyclization reactions that yield compounds with potential biological activities. For instance, El-Gazzar, Hussein, and Aly (2006) synthesized a series of thienopyrimidine derivatives, demonstrating their potential for high biological activities, including inhibitory effects on adenosine kinase, platelet aggregation, antileukemia, and anticancer activities El-Gazzar, Hussein, & Aly, 2006.
Crystal Structure and Molecular Interactions
The crystal structure and molecular interactions of thienopyrimidine derivatives provide insights into their potential applications in drug design and development. Trilleras et al. (2009) studied the crystal structures of several 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, revealing details about hydrogen bonding and pi-pi stacking interactions that could influence the biological activities of these compounds Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009.
Antagonistic Properties and Receptor Binding
The exploration of thienopyrimidine derivatives as receptor antagonists is another area of research interest. Guo et al. (2003) synthesized a series of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists, highlighting the importance of specific structural features for receptor binding and antagonistic activity. This research opens avenues for the development of new therapeutics targeting reproductive diseases Guo, Chen, Wu, Zhu, Struthers, Saunders, Xie, & Chen, 2003.
Wirkmechanismus
The mechanism of action of this compound would depend on its intended biological target. Many drugs work by binding to proteins in the body and modulating their activity. The thieno[3,2-d]pyrimidine core, the fluorophenyl group, and the methylphenyl group could all contribute to the binding of the molecule to its target .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(2-methylphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S/c1-13-4-2-3-5-16(13)23-19(24)18-17(10-11-26-18)22(20(23)25)12-14-6-8-15(21)9-7-14/h2-11,17-18H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZMWCVQTXEPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Propyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B2443723.png)



![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2443730.png)


![2-(methylthio)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)nicotinamide](/img/structure/B2443736.png)




![3-[(4-chlorobenzyl)sulfanyl]-N-[(methoxyimino)methyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2443744.png)
![1-[(4-Fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B2443745.png)